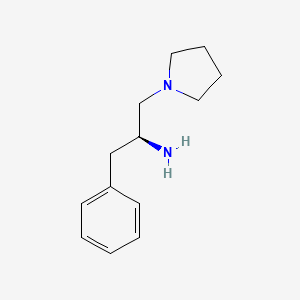

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

描述

Historical Development of Pyrrolidine-Based Organocatalysts

The emergence of pyrrolidine-based organocatalysts traces back to the 1971 discovery of the Hajos–Parrish–Eder–Sauer–Wiechert reaction, where proline catalyzed an asymmetric intramolecular aldol reaction. This landmark finding lay dormant until 2000, when List, Barbas, and MacMillan revitalized interest in organocatalysis by demonstrating proline’s utility in intermolecular aldol reactions and imidazolidinones’ efficacy in Diels–Alder cycloadditions. These studies established secondary amines—particularly pyrrolidine derivatives—as privileged scaffolds for enantioselective transformations.

A pivotal advancement occurred in 2005 with Jørgensen and Hayashi’s development of diarylprolinol silyl ethers, which enabled asymmetric functionalization of aldehydes through steric shielding and non-covalent interactions. Over the next two decades, structural modifications of pyrrolidine-based catalysts expanded their scope to include Michael additions, Mannich reactions, and conjugate additions. The integration of bulky substituents (e.g., camphor derivatives) and hydrogen-bonding motifs (e.g., amides) further enhanced stereocontrol. Within this evolutionary trajectory, (S)-2-phenyl-1-pyrrolidin-1-ylmethyl-ethylamine emerged as a structurally distinct catalyst, combining a chiral primary amine with a rigid pyrrolidine backbone to enable dual activation modes.

Significance of this compound in Asymmetric Catalysis

This compound exemplifies a class of bifunctional organocatalysts that leverage both steric and electronic effects to achieve high enantioselectivity. Its applications span three key domains:

- Michael Additions : The catalyst facilitates enantioselective additions of malononitrile to α-substituted vinyl ketones, achieving >90% enantiomeric excess (ee) in model reactions. This reactivity stems from the primary amine’s ability to form enamine intermediates while the pyrrolidine moiety stabilizes transition states through hydrogen bonding.

- Aldol Reactions : In syn-selective aldol condensations of α-hydroxyketones with aldehydes, the compound delivers yields up to 97% and syn/anti ratios of 30:1. The phenyl group’s bulkiness enforces facial selectivity, while the tertiary amine participates in substrate activation.

- Conjugate Additions : The catalyst enables asymmetric additions of azoles to vinyl ketones, producing chiral β-azole ketones with 85–92% ee.

Comparative studies highlight its superiority over simpler pyrrolidine derivatives in substrates requiring dual activation. For instance, in the Michael addition of benzylidenemalononitrile, the catalyst’s rigid structure prevents undesired retro-aldol pathways, improving yields by 20–30% relative to proline-based systems.

Nomenclature and Alternative Designations

The compound is systematically named using IUPAC conventions but is frequently referenced by alternative designations in literature:

The (S)-configuration at the C2 position is critical for enantioselectivity, as demonstrated by comparative studies with (R)-enantiomers. The pyrrolidine ring adopts a chair conformation, positioning the N-methyl group axially to minimize steric clashes with the phenyl substituent.

Classification Within Organocatalyst Frameworks

This compound belongs to two overlapping organocatalyst categories:

Primary-Tertiary Diamines :

Bifunctional Catalysts :

Comparative Analysis with Related Catalysts :

| Catalyst Type | Key Features | Limitations |

|---|---|---|

| Proline Derivatives | Low cost; moderate enantioselectivity | Limited to specific aldol/Michael reactions |

| Diarylprolinol Silyl Ethers | High steric shielding; broad substrate tolerance | Requires anhydrous conditions |

| This Compound | Dual activation; air/water stability | Synthetic complexity |

The catalyst’s modular structure allows for tuning: replacing the phenyl group with bulkier aryl substituents improves enantioselectivity in sterically demanding reactions. Recent advances include embedding the scaffold into spirocyclic frameworks to enhance rigidity and catalytic turnover.

属性

IUPAC Name |

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLCAQYNXGDYTM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627586 | |

| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200267-75-0 | |

| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Phenyl-1-ethanol and pyrrolidine.

Formation of Intermediate: The (S)-2-Phenyl-1-ethanol is first converted to (S)-2-Phenyl-1-chloroethane using thionyl chloride under reflux conditions.

Nucleophilic Substitution: The (S)-2-Phenyl-1-chloroethane is then reacted with pyrrolidine in the presence of a base such as sodium hydride to form (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethane.

Amine Formation: Finally, the (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethane is subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalytic Hydrogenation: Employing catalytic hydrogenation for the reductive amination step to ensure high selectivity and purity.

Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high enantiomeric purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Imines, oximes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted pyrrolidine derivatives.

科学研究应用

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine, with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol, is a chemical compound with several potential applications in scientific research .

Potential Applications

While specific applications of this compound are not explicitly detailed in the provided search results, the information available allows for potential applications to be inferred:

- As a raw material in synthesis: ChemicalBook mentions that this compound can be used as a raw material for the preparation of other products . This suggests its potential role as a building block in the synthesis of more complex molecules.

- Ligand in complex formation: The related compound "2-(Pyrrolidin-1-yl)ethan-1-olate" is reported to act as a ligand in a copper(II) complex . This hints at the possibility of this compound and its derivatives being used as ligands in coordination chemistry for the synthesis of novel metal complexes.

- Catalysis: Certain amine compounds containing a pyrrolidine moiety have applications in catalysis. It is plausible that this compound could be explored as a catalyst or a component in catalytic systems for various chemical reactions.

- Pharmaceutical research: The presence of phenyl and pyrrolidine groups in the compound might make it relevant in pharmaceutical research . It could potentially be a building block in synthesizing drug candidates, although this is speculative and would require further investigation.

Related Compounds

Other compounds containing pyrrolidine moieties are mentioned in the search results, indicating the diverse chemistry associated with this structural motif:

- (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, a related compound, has a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol .

- Several complex organic molecules, some of which are controlled substances, contain a pyrrolidine group . Examples include N-pyrrolidino etonitazene and 1-(1-phenylcyclohexyl)-pyrrolidine (PCPy) .

- Various fentanyl analogs also incorporate a piperidinyl group, which is structurally related to pyrrolidine .

作用机制

The mechanism of action of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system.

Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing signal transduction pathways related to mood and cognition.

相似化合物的比较

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table contrasts (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine with compounds listed in the same supplier catalog ():

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 200267-75-0 | C₁₃H₂₀N₂ | 204.31 | Amine, pyrrolidine, phenyl |

| DL-m-Tyrosine | 775-06-4 | C₉H₁₁NO₃ | 181.19 | Amino acid, phenol, carboxylic acid |

| Dimethyl methoxymalonate | 5018-30-4 | C₅H₈O₅ | 148.11 | Ester, methoxy, malonate |

| Bromomethyl methyl ether | 13057-17-5 | C₂H₅BrO | 124.97 | Ether, bromomethyl |

Key Observations:

Pharmacological and Reactivity Considerations

- Amine vs. Amino Acid: DL-m-Tyrosine, an amino acid, participates in protein synthesis and neurotransmitter regulation, whereas the target amine’s pyrrolidine and phenyl groups may favor interactions with lipid membranes or receptors .

- Reactivity : Bromomethyl methyl ether’s bromine atom confers electrophilic reactivity, contrasting with the nucleophilic amine group in the target compound. This difference underscores divergent synthetic utility (e.g., alkylation vs. condensation reactions) .

Limitations of Available Evidence

The provided materials lack direct pharmacological, thermodynamic, or spectroscopic data for This compound , precluding a rigorous comparison with truly analogous compounds (e.g., other pyrrolidine derivatives or chiral amines). Future studies should prioritize:

- Experimental determination of pKa , logP , and binding affinities .

- Comparative assays with compounds like benzylpyrrolidine or amphetamine derivatives to assess bioactivity.

生物活性

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and related research findings.

- Molecular Formula : C13H20N2

- Molecular Weight : 204.31 g/mol

- Structure : Contains a pyrrolidine ring, a phenyl group at the second position, and an ethylamine side chain.

The compound's unique structure allows it to interact with various biological systems, particularly in the central nervous system.

The compound primarily targets neurotransmitter receptors in the central nervous system. It modulates neurotransmitter activity, influencing signal transduction pathways associated with mood and cognition. This modulation may contribute to its neuroprotective effects.

Synthesis Methods

Several methods for synthesizing this compound have been reported. These include:

- Chiral Catalysis : Utilization of the compound as a chiral catalyst in asymmetric reactions.

- Multicomponent Reactions : Application in complex organic synthesis, facilitating the production of enantiomerically enriched products.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Similar compounds have been analyzed to identify key structural features that enhance potency and selectivity.

Neuropharmacological Studies

In vitro studies exploring the effects of this compound on neuronal cells have shown promising results regarding its ability to modulate neurotransmitter levels and influence neuronal health. For instance, experiments indicated that the compound could reduce levels of anandamide in neuronal cells, suggesting a role in endocannabinoid signaling pathways .

Antimicrobial Activity

While primarily studied for its neuropharmacological effects, some derivatives of pyrrolidine compounds, including (S)-2-Phenyl derivatives, have demonstrated antibacterial and antifungal properties. In vitro tests revealed varying degrees of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potential therapeutic applications in infectious diseases .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective synthesis of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution using L-tartaric acid derivatives or asymmetric catalysis (e.g., transition-metal complexes with chiral ligands). For pyrrolidine-based intermediates, nucleophilic substitution reactions involving (S)-proline derivatives or enantiopure amines are effective. Characterization of intermediates via chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical fidelity .

Q. How should researchers validate the stereochemical purity of this compound?

- Methodological Answer : Combine chiral analytical techniques:

- Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases.

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in H/C spectra.

- Optical rotation : Compare specific rotation ([α]) to literature values (e.g., ≥99% ee corresponds to [α] = +15.3° in methanol) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.

- First-aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for toxicity data (e.g., LD in rodents) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence receptor binding affinity and selectivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Pharmacophore modeling : Compare pyrrolidine ring substitutions (e.g., phenyl vs. fluorophenyl groups) using molecular docking (AutoDock Vina) against target receptors (e.g., serotonin transporters).

- In vitro assays : Measure IC values via radioligand binding (e.g., H-paroxetine displacement in HEK293 cells). Fluorine substitutions at the phenyl ring enhance blood-brain barrier permeability but may reduce dopamine receptor affinity .

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data?

- Methodological Answer :

- Mediation analysis : Apply structural equation modeling (SEM) to test if metabolic stability (e.g., CYP450-mediated oxidation) mediates discrepancies. Use bootstrapping (n=1,000 samples) to validate indirect effects .

- Longitudinal studies : Collect plasma/tissue samples at multiple timepoints (e.g., 1 hr, 24 hr post-administration) to correlate AUC (area under the curve) with receptor occupancy .

Q. What experimental designs are optimal for assessing long-term stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 40°C/75% RH for 30 days. Analyze degradation products via LC-MS/MS.

- Forced degradation : Use oxidative (HO), thermal (80°C), and photolytic (UV light) stress to identify vulnerable functional groups (e.g., pyrrolidine N-oxide formation) .

Q. How can researchers address conflicting reports on neurotoxic vs. neuroprotective effects?

- Methodological Answer :

- Dose-response studies : Test concentrations from 1 nM to 100 µM in primary neuronal cultures. Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays).

- Mechanistic studies : Use CRISPR-edited cell lines (e.g., KO of NMDA receptors) to isolate pathways. Contradictions may arise from off-target effects at µ-opioid receptors, requiring selective antagonists (e.g., naloxone) for validation .

Methodological Notes

- Data Contradiction Analysis : Apply cross-lagged panel models to distinguish short-term (1-week) vs. long-term (1-year) effects of experimental variables (e.g., dose, administration route) .

- Instrumentation : Prioritize UPLC-QTOF for high-resolution metabolomics and MALDI-TOF for tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。